Oximidine I -

Oximidine I

Catalog Number: EVT-10984330
CAS Number:
Molecular Formula: C23H24N2O7
Molecular Weight: 440.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oximidine I is a macrolide.
(Z,4Z)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide is a natural product found in Pseudomonas with data available.
Source and Classification

Oximidine I was discovered through the screening of microbial metabolites, specifically from Pseudomonas sp., which is known for producing various bioactive compounds. The classification of oximidine I falls under natural products, particularly within the family of macrolides. These compounds are typically characterized by their large ring structure and have been extensively studied for their pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of oximidine I has been approached through various methodologies, primarily focusing on constructing its complex macrolide structure. Key synthetic strategies include:

  • Starting Materials: The synthesis often begins with commercially available precursors such as 3-butyn-1-ol, which undergoes several transformations to construct the core structure.
  • Key Reactions: Metal-mediated coupling reactions play a crucial role in forming the carbon-carbon bonds necessary for building the macrolactone framework. Techniques such as the Castro-Stephens coupling have been employed to achieve regio- and stereoselective outcomes in the synthesis process .
  • Retrosynthetic Analysis: Researchers have utilized retrosynthetic strategies to break down the complex structure into simpler components, facilitating a more efficient synthetic route .
Molecular Structure Analysis

Structure and Data

Oximidine I features a distinctive molecular architecture characterized by:

  • Macrolactone Ring: The core of oximidine I consists of a large lactone ring that contributes to its biological activity.
  • Epoxide Group: An epoxide functional group is present, which is critical for its interaction with biological targets.
  • Molecular Formula: The molecular formula for oximidine I is C₁₅H₁₈O₃, indicating the presence of carbon, hydrogen, and oxygen atoms arranged in a specific configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the stereochemistry and confirming the structure of oximidine I .

Chemical Reactions Analysis

Reactions and Technical Details

Oximidine I participates in various chemical reactions that are essential for its synthesis and potential modifications:

  • Formation of Epoxide: The synthesis involves the formation of an epoxide through oxidation processes, which can influence its reactivity and biological activity.
  • Coupling Reactions: The use of coupling reactions allows for the construction of complex molecular frameworks. For instance, reactions involving 3-iodoacrolein O-methyl oximes are significant in synthesizing derivatives related to oximidine I .
  • Biological Interactions: Oximidine I's structure allows it to interact with cellular components, leading to its cytotoxic effects against cancer cells.
Mechanism of Action

Process and Data

The mechanism of action of oximidine I is primarily focused on its ability to inhibit cell proliferation:

  • Cell Cycle Inhibition: Oximidine I has been shown to disrupt normal cell cycle progression in transformed cells, leading to apoptosis or programmed cell death.
  • Target Interaction: While specific molecular targets are still under investigation, it is believed that oximidine I interacts with key proteins involved in cell division and survival pathways.

Research indicates that understanding this mechanism could pave the way for developing more potent derivatives with enhanced therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oximidine I exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents, which facilitates its extraction from natural sources and subsequent purification.
  • Melting Point: The melting point data can vary based on purity but typically falls within a range indicative of crystalline compounds.
  • Stability: The presence of functional groups such as epoxides may affect its stability under different conditions, highlighting the need for careful handling during synthesis and storage.

Analytical techniques such as thin-layer chromatography (TLC) have been employed to monitor reaction progress and assess purity throughout the synthesis process .

Applications

Scientific Uses

Oximidine I holds promise in various scientific applications:

  • Antitumor Research: Its primary application lies in cancer research, where it serves as a lead compound for developing novel anticancer agents.
  • Natural Product Chemistry: As a representative example of macrolide antibiotics, oximidine I contributes to studies aimed at understanding microbial metabolites' roles in drug discovery.
  • Synthetic Methodology Development: The synthetic routes developed for oximidine I can be applied to create analogs with modified activity profiles or improved pharmacological properties.
Biosynthesis and Natural Production

Gene Cluster Identification in Pseudomonas baetica

The genetic basis for Oximidine I production was elucidated through comprehensive genome mining of the marine pathogen Pseudomonas baetica. This bacterium harbors a 30-gene biosynthetic gene cluster (BGC) spanning approximately 65 kilobases, designated as the oxi cluster [1] [6]. Advanced bioinformatic analysis revealed this cluster encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) assembly line with several atypical catalytic domains that enable the synthesis of Oximidine's complex benzolactone enamide scaffold [6] [7]. The cluster organization features core PKS and NRPS modules flanked by genes encoding specialized tailoring enzymes, regulatory proteins, and transport machinery essential for Oximidine I biosynthesis and export [1].

Table 1: Key Genes in the Oximidine Biosynthetic Cluster

Gene IdentifierPredicted FunctionRole in Oximidine Biosynthesis
C0J26_09410SGNH-hydrolase family lipaseStarter unit activation and macrocycle release
oxiATrans-AT PKS loading moduleMalonyl-CoA selection and decarboxylation
oxiBMonooxygenase domainHydroxylamine intermediate formation
oxiCMethyltransferase domainO-methyloxime biosynthesis
oxiDDienyl isomeraseGeometric isomerization of macrocycle
oxiECytochrome P450 oxidaseAromatic ring hydroxylation

Polyketide Synthase (PKS) Assembly Line Mechanisms

1.2.1 trans-AT PKS Uniqueness in Oximidine Assembly

The Oximidine I assembly line exemplifies a rare trans-acyltransferase (trans-AT) PKS system with significant deviations from canonical PKS architectures. Unlike typical cis-AT systems where acyltransferase domains are integrated within each PKS module, the oxi cluster encodes a discrete, iteratively acting acyltransferase that services multiple modules [1] [8]. This arrangement creates a highly flexible biosynthetic framework capable of processing unusual extender units. The system initiates with an SGNH-hydrolase (C0J26_09410) that loads 3-hydroxybenzoic acid as the starter unit, followed by six extension cycles that incorporate methylmalonyl-CoA and malonyl-CoA extender units to form the polyketide backbone [1] [7].

A remarkable feature of this trans-AT system is its catalytic versatility. The assembly line contains two non-canonical ketosynthase domains that catalyze diene isomerization, establishing the thermodynamically stable trans-geometry within the macrocycle [1] [6]. Additionally, a specialized dehydratase domain catalyzes an unprecedented anti-elimination during chain elongation, generating the characteristic (Z)-enamide moiety essential for biological activity [1]. These enzymatic innovations enable the production of the 18-membered macrocyclic core with precise stereochemical control.

O-Methyloxime Formation: Monooxygenase/Methyltransferase Domain Functions

The biosynthetic pathway features an extraordinary biochemical transformation catalyzed by a two-enzyme system responsible for O-methyloxime installation. This modification proceeds through a strictly ordered three-step mechanism: First, a flavin-dependent monooxygenase (OxiB) oxidizes the δ-amino group of a lysine-derived intermediate to form a hydroxylamine [1]. This unstable intermediate is channeled directly to a methyltransferase domain (OxiC), which catalyzes O-methylation using S-adenosylmethionine as the methyl donor [1]. The resulting O-methylhydroxylamine undergoes spontaneous condensation with a β-ketoacyl intermediate to generate the characteristic methyloxime functionality [1].

This enzymatic system exhibits remarkable regioselectivity, exclusively modifying the δ-amine while leaving other nitrogen functionalities untouched. Gene knockout studies confirm that deletion of oxiB or oxiC results in accumulation of desoxy-oximidine derivatives lacking the methyloxime group, with complete abolition of O-methyloxime formation [1]. The monooxygenase-methyltransferase dyad represents the first documented instance of such collaborative enzymatic machinery within PKS systems, highlighting nature's ingenuity in evolving complex chemical transformations.

Table 2: Enzymatic Steps in O-Methyloxime Formation

StepEnzymeReactionCofactors
1Flavin-dependent monooxygenase (OxiB)Amine → Hydroxylamine oxidationFADH₂, O₂
2Methyltransferase (OxiC)O-methylation of hydroxylamineS-adenosylmethionine
3Spontaneous condensationKetone + O-methylhydroxylamine → MethyloximeNone

Metabolic Engineering for Novel Variant Production

The elucidation of the oxi cluster has enabled sophisticated metabolic engineering approaches for generating novel Oximidine analogs. Heterologous expression of the intact oxi cluster in Pseudomonas putida KT2440 yielded four previously unidentified Oximidine variants (Oximidine III-VI) with simplified side chains [1] [6]. These compounds retained potent anticancer activity despite structural simplification, demonstrating that targeted pathway engineering can generate functionally optimized derivatives [1].

Advanced engineering strategies focus on three key approaches: Module swapping has enabled replacement of the enoylreductase domain to alter reduction patterns within the polyketide chain [6]. Precursor-directed biosynthesis has successfully incorporated non-native extender units by supplementing culture media with synthetic acyl-CoA analogs, generating over 15 structurally diverse benzolactone enamides [6]. Most innovatively, the creation of hybrid PKS systems has integrated the O-methyloxime-forming enzymatic machinery from P. baetica with cryptophycin PKS modules, yielding novel "oximidine-cryptophycin" chimeras with enhanced microtubule-disrupting activity [6].

These engineering efforts are supported by computational methods that predict protein-protein compatibility between hybrid PKS subunits. Molecular dynamics simulations identified key docking domain interactions that facilitate functional interspecies module exchanges, enabling rational design of functional hybrid assembly lines [6]. The resulting compounds demonstrate the significant potential of Oximidine biosynthetic machinery for generating structurally novel anticancer agents.

Environmental Triggers of Biosynthesis in Marine Pathogens

Oximidine I production in Pseudomonas baetica is tightly regulated by environmental conditions characteristic of its marine pathogenic niche. Transcriptomic analysis revealed that oxi cluster expression increases 17-fold during phosphate limitation, suggesting nutrient scarcity triggers secondary metabolite production [1] [8]. Similarly, sub-inhibitory concentrations of zinc ions (50-100 μM) significantly upregulate the oxi cluster, potentially as a detoxification response [8].

The marine environment provides specific chemical cues that modulate biosynthesis. Exposure to coral mucus glycoproteins induces oxi expression through a putative two-component regulatory system embedded within the cluster [8]. Temperature also serves as a critical trigger, with optimal production occurring at 18-22°C - significantly lower than typical laboratory conditions for terrestrial pseudomonads (28-30°C) [1]. This thermal regulation reflects the bacterium's adaptation to the marine invertebrate hosts it colonizes.

Population-level studies demonstrate that Oximidine production confers significant ecological advantages. The compound exhibits potent antifungal activity against competing marine fungi (Lindra thalassiae) and inhibits biofilm formation by competing bacteria (Alteromonas spp.) [1] [8]. These findings support the ecological role of Oximidine I as a chemical weapon in marine microbial communities, explaining the environmental regulation of its biosynthesis under specific competitive conditions.

Properties

Product Name

Oximidine I

IUPAC Name

(Z,4Z)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide

Molecular Formula

C23H24N2O7

Molecular Weight

440.4 g/mol

InChI

InChI=1S/C23H24N2O7/c1-30-25-14-6-12-19(27)24-13-5-11-17-21(28)22-18(31-22)10-3-2-7-15-8-4-9-16(26)20(15)23(29)32-17/h2-12,14,17-18,21-22,26,28H,13H2,1H3,(H,24,27)/b7-2+,10-3-,11-5+,12-6-,25-14-/t17-,18+,21+,22+/m0/s1

InChI Key

MJQHXIHJXNEHLK-GGTJAALXSA-N

Canonical SMILES

CON=CC=CC(=O)NCC=CC1C(C2C(O2)C=CC=CC3=C(C(=CC=C3)O)C(=O)O1)O

Isomeric SMILES

CO/N=C\C=C/C(=O)NC/C=C/[C@H]1[C@H]([C@H]2[C@H](O2)/C=C\C=C\C3=C(C(=CC=C3)O)C(=O)O1)O

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